

Comparative Analysis of trans-4-Fluorocyclohexanecarboxylic Acid Derivatives in Drug Discovery

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Compound of Interest

Compound Name: *trans-4-Fluorocyclohexanecarboxylic Acid*

Cat. No.: *B123377*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **trans-4-Fluorocyclohexanecarboxylic acid** derivatives, offering insights into their performance against various biological targets. The inclusion of the fluorinated cyclohexane motif is a strategic approach in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant biological pathways.

Quantitative Performance Data

The following table summarizes the biological activity of several derivatives of **trans-4-Fluorocyclohexanecarboxylic acid**, highlighting their potency against different biological targets.

Derivative Class	Compound Example	Target	Assay Type	Potency (IC ₅₀ /K _i)	Key Findings & Reference
VLA-4 Antagonists	trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid	Very Late Antigen-4 (VLA-4)	Cell Adhesion Assay	IC ₅₀ = 5.4 nM	Potent and orally active with significantly improved bioavailability in rats (100%), dogs (91%), and monkeys (68%). [1]
trans-4-substituted cyclohexanecarboxylic acid derivative 11b	VLA-4	Cell Adhesion Assay	IC ₅₀ = 2.8 nM	Optimization of the carboxylic acid moiety led to a potent VLA-4 antagonist with favorable pharmacokinetic properties in rats. [2]	

5-HT _{1a} Receptor Ligands	trans-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (trans-FCWAY)	Serotonin 5-HT _{1a} Receptor	Radioligand Binding Assay	K _i = 0.53 nM	High affinity ligand with favorable properties for in vivo PET imaging of 5-HT _{1a} receptor density.[3]
	cis-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (cis-FCWAY)	Serotonin 5-HT _{1a} Receptor	Radioligand Binding Assay	K _i = 1.1 nM	High affinity ligand, also evaluated for PET imaging. [3]
Janus Kinase (JAK) Inhibitors	trans-4-(t-Butyloxycarbonyl)amino-l-cyclohexanecarboxylic acid derivative	Janus Kinases	(Not specified)	(Data not available)	The trans-4-aminocyclohexanecarboxylic acid core is a useful intermediate for the synthesis of JAK inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols for the synthesis and characterization of **trans-4-**

Fluorocyclohexanecarboxylic acid derivatives.

Synthesis of trans-4-Fluorocyclohexanecarboxamides

A common method for the synthesis of amide derivatives involves the coupling of **trans-4-Fluorocyclohexanecarboxylic acid** with a suitable amine.

General Procedure:

- **Activation of the Carboxylic Acid:** Dissolve **trans-4-Fluorocyclohexanecarboxylic acid** in an appropriate aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA, NMM). Stir the mixture at room temperature for 15-30 minutes.
- **Amine Coupling:** Add the desired amine to the activated carboxylic acid solution.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To determine the proton chemical shifts and coupling constants, confirming the stereochemistry of the cyclohexane ring and the presence of all expected protons.
- ^{13}C NMR: To identify all unique carbon atoms in the molecule.
- ^{19}F NMR: To confirm the presence and chemical environment of the fluorine atom, a key feature of these derivatives.

Mass Spectrometry (MS):

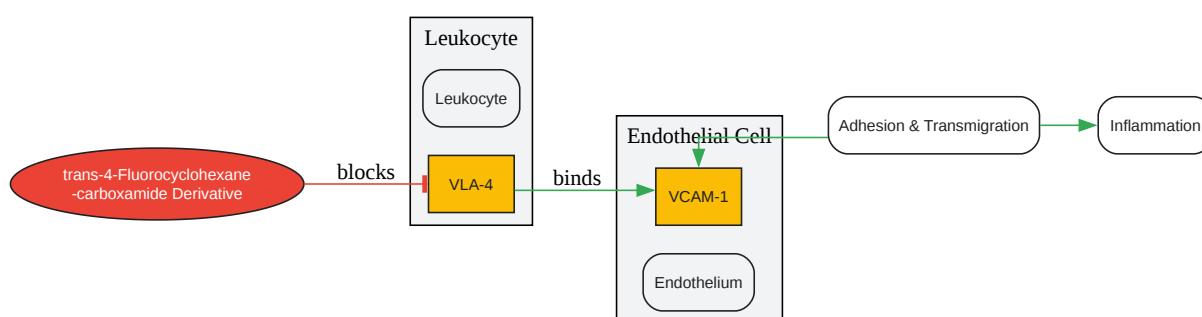
- High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which serves to confirm its elemental composition.

Visualizing Biological Interactions and Synthetic Logic

Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the context and methodology.

VLA-4 Antagonism in Inflammatory Cell Migration

Derivatives of **trans-4-Fluorocyclohexanecarboxylic acid** have been successfully developed as antagonists of VLA-4, an integrin crucial for leukocyte adhesion and migration to inflammatory sites.

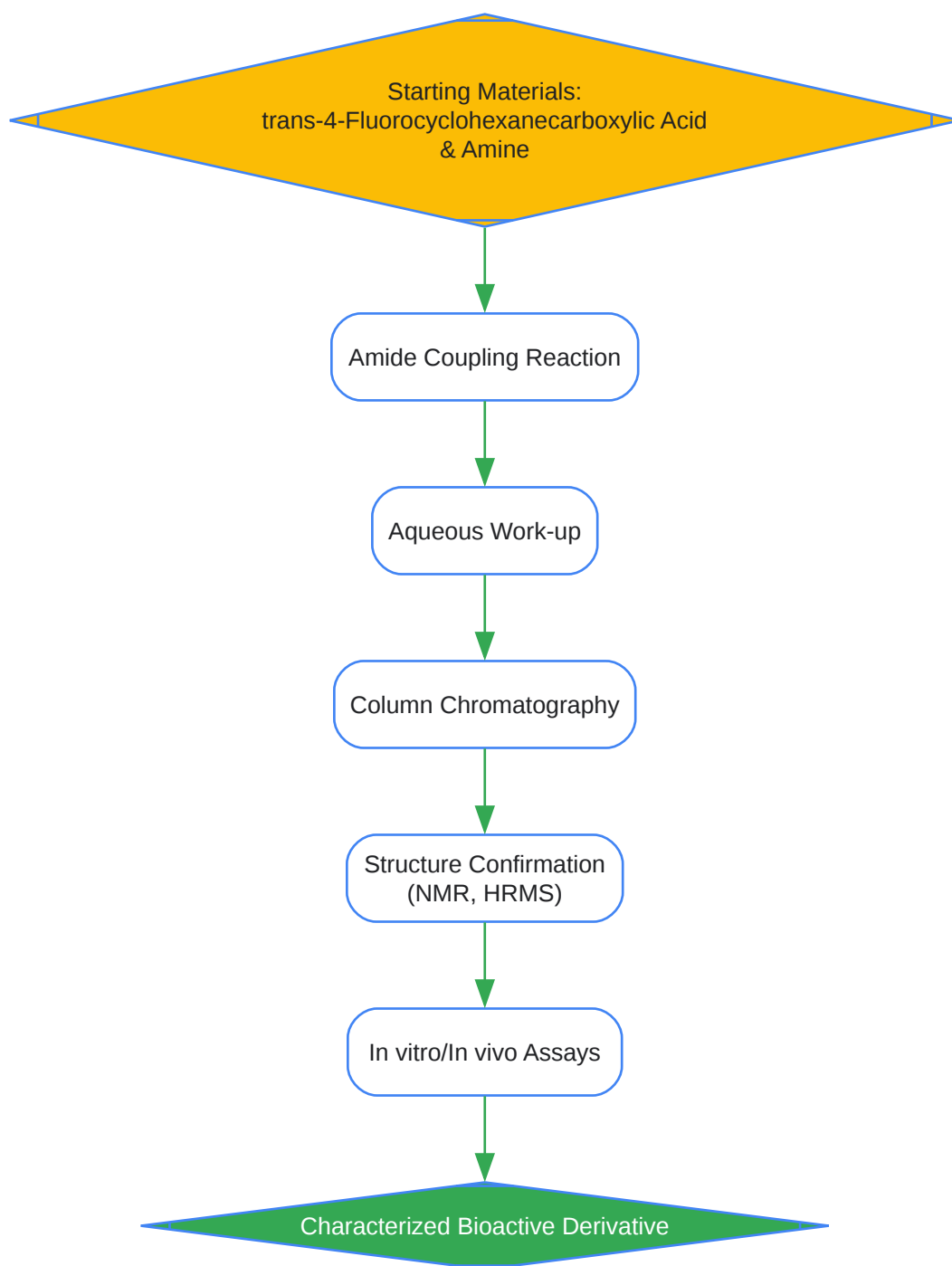


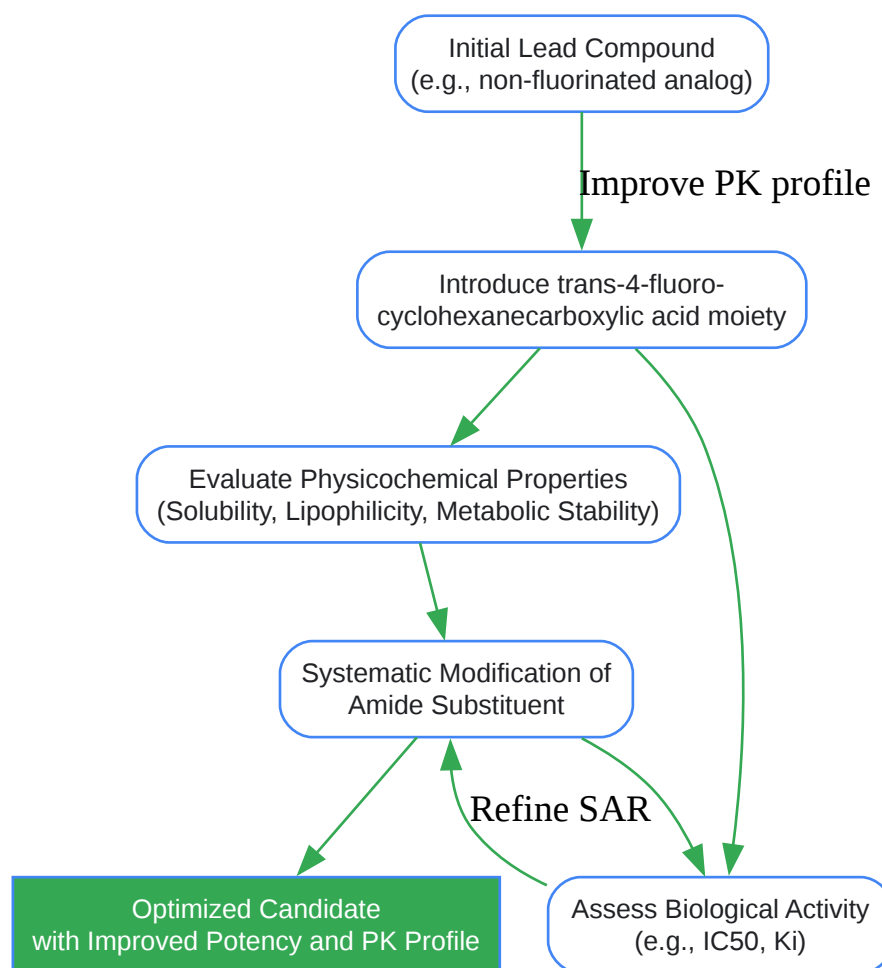
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Caption: Inhibition of VLA-4-mediated leukocyte adhesion by a trans-4-fluorocyclohexanecarboxamide derivative.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a novel **trans-4-Fluorocyclohexanecarboxylic acid** derivative.





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